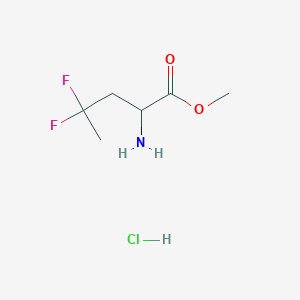![molecular formula C17H18FN3O3 B2944689 2-[[1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one CAS No. 2309734-64-1](/img/structure/B2944689.png)
2-[[1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one, also known as FPA-124, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has been found to possess a wide range of biological activities.
作用機序
The mechanism of action of 2-[[1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has been found to inhibit the activation of Akt and mTOR, which are involved in cell survival and growth. This compound has also been found to inhibit the activation of NF-κB, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects, including the inhibition of cell survival and growth, the inhibition of the inflammatory response, and the enhancement of cognitive function and memory. This compound has also been found to reduce the severity of inflammation in animal models of inflammatory bowel disease.
実験室実験の利点と制限
The advantages of using 2-[[1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one in lab experiments include its wide range of biological activities, its ability to target multiple signaling pathways, and its potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its low solubility in water, its limited stability, and its potential toxicity at high concentrations.
将来の方向性
For the research on 2-[[1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one include the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its safety and efficacy in clinical trials. This compound has the potential to be developed as a novel therapeutic agent for various diseases, including neurological disorders, cancer, and inflammation. Further research is needed to fully understand the mechanism of action and the therapeutic potential of this compound.
合成法
The synthesis of 2-[[1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one involves several steps, including the reaction of 4-fluorophenol with acetic anhydride to form 4-fluoroacetophenone, which is then reacted with 3-aminomethylpyridazine to produce 6-methyl-2-(4-fluorophenoxy)acetophenone. This intermediate is then reacted with azetidine-3-carboxylic acid to form the target compound, this compound. The overall yield of this synthesis method is approximately 25%.
科学的研究の応用
2-[[1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation. In neurological disorders, this compound has been found to possess neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are involved in the inflammatory response in the brain. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
In cancer, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth. This compound has also been found to enhance the anticancer activity of other chemotherapeutic agents.
In inflammation, this compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been found to reduce the severity of inflammation in animal models of inflammatory bowel disease.
特性
IUPAC Name |
2-[[1-[2-(4-fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-12-2-7-16(22)21(19-12)10-13-8-20(9-13)17(23)11-24-15-5-3-14(18)4-6-15/h2-7,13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOUKHUCJGUFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

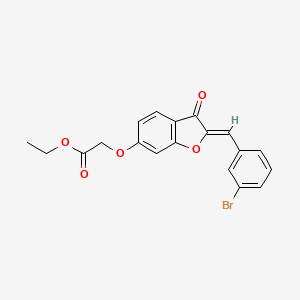
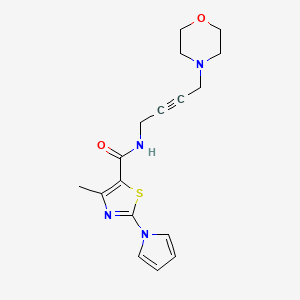
![3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2944609.png)
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2944610.png)
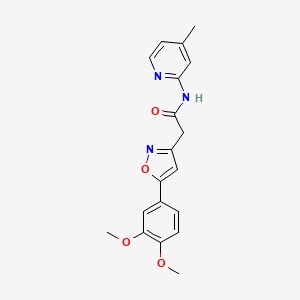

![Chromium;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;chloride](/img/structure/B2944615.png)
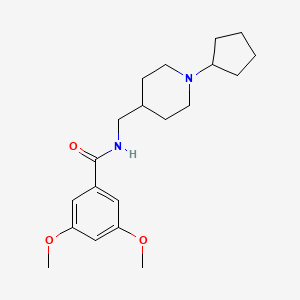
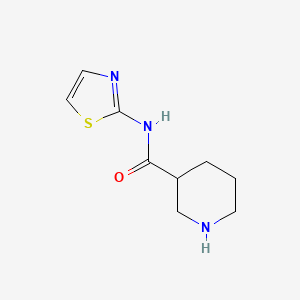

![2-(3-morpholino-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2944622.png)
![[(2R,5S)-5-Tert-butyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2944627.png)
![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2944628.png)
